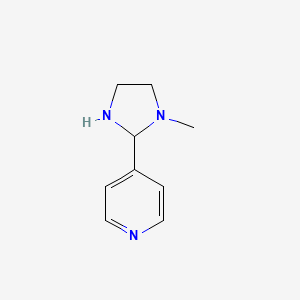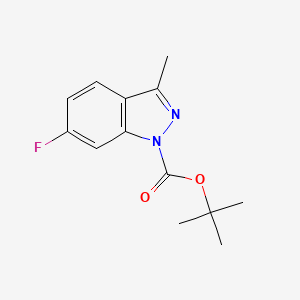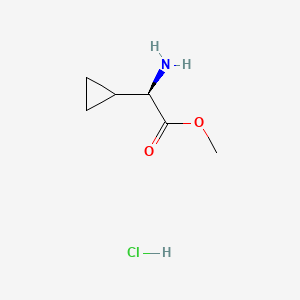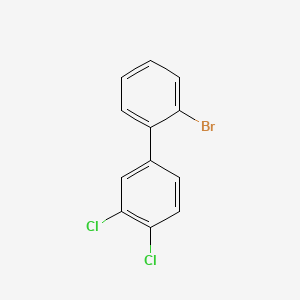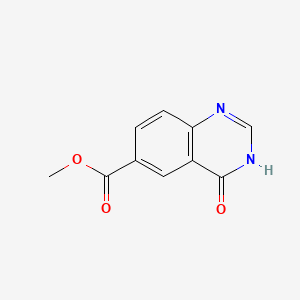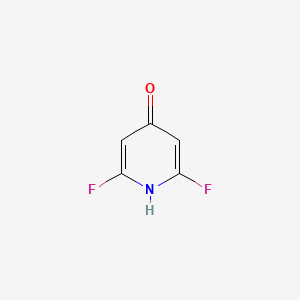
2,6-Difluoropyridin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,6-Difluoropyridin-4-ol” is a chemical compound with the molecular formula C5H3F2NO . It is related to other compounds such as “3,5-dichloro-2,6-difluoropyridin-4-ol” and “2,6-Difluoropyridine-4-boronic acid” which have similar structures .
Synthesis Analysis
The synthesis of fluorinated pyridines, including “2,6-Difluoropyridin-4-ol”, involves complex reactions. For instance, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .
Molecular Structure Analysis
The molecular structure of “2,6-Difluoropyridin-4-ol” is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a pyridine ring . The average mass of the molecule is 115.081 Da .
Chemical Reactions Analysis
Fluoropyridines, including “2,6-Difluoropyridin-4-ol”, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The presence of the strong electron-withdrawing fluorine atoms in the aromatic ring contributes to these properties .
Physical And Chemical Properties Analysis
“2,6-Difluoropyridin-4-ol” is a chemical compound with the molecular formula C5H3F2NO . The average mass of the molecule is 115.081 Da .
Applications De Recherche Scientifique
Organometallic Chemistry and Synthesis of Derivatives : 2,6-Difluoropyridine has been utilized in organometallic chemistry, particularly in the preparation of various derivatives through organometallic intermediates. Schlosser and Rausis (2004) demonstrated the versatility of organometallic methods in the preparation of several 2,6-difluoropyridine derivatives, highlighting its potential in synthetic chemistry (Schlosser & Rausis, 2004).
Structural Analysis and Spectroscopy : The structure and molecular geometry of 2,6-difluoropyridine have been explored using nuclear magnetic resonance (NMR) and other spectroscopic techniques. For example, Orrell and Šik (1975) analyzed the NMR spectra to deduce the molecular orientation and ring distortion in 2,6-difluoropyridine, providing insights into its electronic properties (Orrell & Šik, 1975).
Drug Discovery and Medicinal Chemistry : In the field of drug discovery, 2,6-difluoropyridine serves as a key intermediate. For instance, Katoh et al. (2017) utilized 3-substituted-2,6-difluoropyridines in the synthesis of novel protein kinase C theta inhibitors, highlighting its role in the development of therapeutic agents (Katoh et al., 2017).
Material Science and OLED Technology : In the realm of materials science, particularly in organic light-emitting diodes (OLEDs), 2,6-difluoropyridine derivatives have been investigated. For example, Han et al. (2019) studied iridium complexes based on pyrimidine derivatives, including 2,6-difluoropyridine, for their electroluminescence properties, demonstrating its application in advanced electronic devices (Han et al., 2019).
Chemical Reactions and Mechanistic Studies : The role of 2,6-difluoropyridine in various chemical reactions has been extensively studied. For example, Viciu et al. (2010) explored the mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine, providing valuable insights into its reactivity and interaction with other chemical species (Viciu et al., 2010).
Self-Assembly and Molecular Interactions : The compound's role in self-assembly processes and its intermolecular interactions have also been a subject of research. For instance, Jin et al. (2017) investigated the self-assembly structures of partially fluorinated molecules, including 2,6-difluoropyridine, revealing how weak hydrogen bonds can influence molecular orientations and assembly structures (Jin et al., 2017).
Orientations Futures
Fluoropyridines, including “2,6-Difluoropyridin-4-ol”, have interesting and unusual physical, chemical, and biological properties, which make them valuable in various fields . They are used in the synthesis of various biologically active compounds , and their development has been steadily increasing . Therefore, the future directions of “2,6-Difluoropyridin-4-ol” could involve further exploration of its properties and potential applications in various fields.
Propriétés
IUPAC Name |
2,6-difluoro-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUUERXIALDNSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=CC1=O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoropyridin-4-ol | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

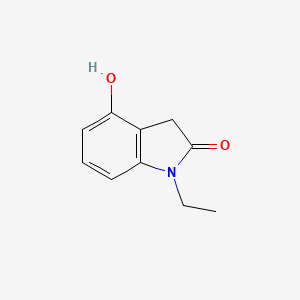
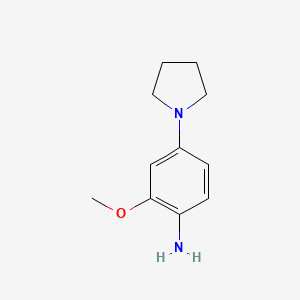
![N~1~-[6,7-Dichloro-3-(2-phenylethenyl)quinoxalin-2-yl]-N~1~,N~3~,N~3~-trimethylpropane-1,3-diamine](/img/structure/B599947.png)
![Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II)](/img/structure/B599949.png)

![[6-(2,2,2-Trifluoroethoxy)pyridin-3-YL]boronic acid](/img/structure/B599951.png)

